6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-5-fluoro-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-13-4-6(10(14)15)5-2-8(12)7(11)3-9(5)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYYRDVVHZIHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC(=C(C=C21)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : 6-bromo-5-fluoro-1H-indole-3-carboxylic acid
- Molecular Formula : C9H5BrFNO2
- Molecular Weight : 258.05 g/mol
- CAS Number : 1360931-06-1
The compound features a bromine atom at the 6-position and a fluorine atom at the 5-position of the indole ring, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Staphylococcus aureus | 0.0098 |
| Candida albicans | 0.039 |
These results suggest that the compound exhibits strong antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungi .
The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of key enzymes or disruption of cellular processes in microbial pathogens. The presence of halogen substituents (bromine and fluorine) is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with target sites .
Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications to the indole structure can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups such as bromine and fluorine enhances antimicrobial potency compared to similar compounds lacking these substituents.
Case Study: Comparative Analysis
A comparative study evaluated various indole derivatives, including this compound. The findings indicated that compounds with halogen substitutions demonstrated improved activity against a range of microbial strains compared to their non-halogenated counterparts:
| Compound | Activity |
|---|---|
| 6-Bromo-5-fluoro derivative | High |
| Non-brominated analog | Moderate |
| Non-fluorinated analog | Low |
This highlights the significance of halogenation in enhancing biological efficacy .
Scientific Research Applications
Medicinal Chemistry
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is being investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Studies have shown that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The bromine and fluorine substituents in this compound may enhance its biological activity by influencing the compound's interaction with biological targets .
- Antibacterial Properties : Research indicates that compounds containing indole structures can inhibit bacterial growth. The specific halogen substitutions in this compound may contribute to this activity, making it a candidate for developing new antibiotics .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Heterocyclic Compounds : It can be used to synthesize various heterocycles, which are critical in the development of pharmaceuticals and agrochemicals .
- Functional Group Modification : The presence of both carboxylic acid and halogen functional groups allows for further chemical modifications, facilitating the design of new compounds with tailored properties .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives, including this compound, and evaluated their antiproliferative effects against human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to known anticancer agents, suggesting its potential as a lead compound for further development .
Case Study 2: Antibacterial Evaluation
Another study focused on the antibacterial properties of various indole derivatives, including the target compound. The results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, indicating that the halogenated indoles could be promising candidates for antibiotic development .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group at position 3 undergoes standard derivatization reactions.
Esterification :
Reaction with alcohols (e.g., ethanol) under acidic or coupling conditions yields esters. For example:
text6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid + R-OH → Ester derivative
Experimental Data :
| Reaction Conditions | Yield | Source |
|---|---|---|
| Ethanol, H₂SO₄ (reflux, 20 h) | 80–90% | |
| DCC/DMAP, CH₂Cl₂, room temperature | 75% |
Amidation :
Coupling with amines or hydrazides produces amides or hydrazides:
textAcid + NH₂R → Amide derivative
Example :
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 participates in SNAr reactions due to electron-withdrawing effects from fluorine (position 5) and the carboxylic acid group.
Reaction Pathway :
textThis compound + Nu⁻ → Substituted product
Conditions and Outcomes :
| Nucleophile (Nu⁻) | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxide | K₂CO₃, DMF, 80°C | 6-Methoxy derivative | 65% | |
| Amines | Pd catalysis, microwave heating | 6-Amino derivatives | 50–70% |
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling :
textAcid + Boronic acid → Biaryl derivative
Example :
| Boronic Acid | Catalyst System | Yield | Source |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 78% |
Buchwald-Hartwig Amination :
Formation of C–N bonds with aryl halides:
textAcid + Amine → 6-Amino-substituted indole
Decarboxylation Reactions
Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:
Conditions :
Outcome :
textThis compound → 6-Bromo-5-fluoro-1-methylindole + CO₂
Functionalization at the Indole Ring
Electrophilic substitution is hindered at position 3 due to the carboxylic acid group but occurs at position 2 or 4:
Nitration :
| Nitrating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro derivative | 55% |
Reduction Reactions
The carboxylic acid group can be reduced to a hydroxymethyl group:
Example :
textAcid → 3-Hydroxymethyl-6-bromo-5-fluoro-1-methylindole
| Reducing Agent | Conditions | Yield | Source |
|---|---|---|---|
| LiAlH₄ | THF, reflux | 60% |
Key Reaction Trends
-
Halogen Reactivity : Bromine at position 6 is more reactive than fluorine in cross-coupling or SNAr reactions.
-
Steric Effects : The methyl group at position 1 minimally impacts reactivity at other positions .
For synthetic applications, consult experimental protocols in .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid can be compared to the following analogs:
Table 1: Structural and Functional Comparison of Indole Derivatives
Key Observations :
Functional Group Influence: The carboxylic acid group at position 3 in the target compound distinguishes it from esters (e.g., ethyl carboxylates in ) or aldehydes (e.g., ). In contrast, ethyl esters (e.g., ) improve membrane permeability due to increased lipophilicity, which is critical for central nervous system (CNS) drug candidates.
Halogen Substitution :
- The 6-bromo-5-fluoro pattern in the target compound introduces steric and electronic effects that may influence binding affinity and metabolic stability compared to analogs with single halogens (e.g., 5-bromo derivatives in ).
- Chlorine-substituted analogs (e.g., ) exhibit distinct electronic properties, as chlorine’s larger atomic radius and polarizability alter charge distribution.
Biological Activity :
- While direct biological data for the target compound are absent in the evidence, structurally related compounds (e.g., imidazole-linked indoles ) have shown promise in receptor modulation. The fluorine atom in the target compound may reduce metabolic degradation, a feature leveraged in FDA-approved fluorinated drugs.
Synthetic Utility :
- The aldehyde derivative () serves as a versatile intermediate for synthesizing Schiff bases or hydrazones, whereas the carboxylic acid is more suited for amide or peptide coupling reactions.
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a suitably substituted indole or indole-3-carboxylic acid precursor, followed by selective halogenation, methylation, and functional group transformations. The key steps include:
- Introduction of bromine and fluorine substituents on the indole ring at the 6 and 5 positions, respectively.
- Methylation of the indole nitrogen to form the 1-methyl derivative.
- Installation or preservation of the carboxylic acid group at the 3-position.
Optimization of reaction parameters such as solvent choice, temperature, reagent concentration, and reaction time is critical for high yields and selectivity.
Detailed Preparation Methods
Starting Material Preparation: Halogenated Indole-3-carboxylic Acid
A common precursor is 6-bromo-5-fluoro-1H-indole-3-carboxylic acid or related halogenated indole carboxylic acids. These can be synthesized via electrophilic aromatic substitution and halogenation reactions on indole derivatives.
Methylation of the Indole Nitrogen
The methylation step to obtain the 1-methyl derivative is typically achieved by N-alkylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions or via reductive methylation.
Esterification and Carboxyl Group Manipulation
To facilitate purification and further transformations, the carboxylic acid group is often converted into a methyl ester intermediate using reagents like (trimethylsilyl)diazomethane in methanol. This esterification proceeds rapidly at room temperature with high yield (close to 100%) and is reversible to regenerate the acid under acidic or basic hydrolysis conditions.
Example Esterification Reaction Data
| Parameter | Condition/Result |
|---|---|
| Reagents | 6-bromoindole-3-carboxylic acid + (trimethylsilyl)diazomethane (2.0 M in hexanes) |
| Solvent | Methanol |
| Temperature | Room temperature (20 °C) |
| Reaction Time | ~2 minutes addition; total ~2 minutes reaction |
| Yield | 100% |
| Work-up | Concentration under reduced pressure, repeated dissolution in methanol and concentration |
| Product | 6-Bromo-1H-indole-3-carboxylic acid methyl ester (confirmed by ES/MS m/e 256.0) |
This step is crucial as it allows for easier purification and handling of the intermediate before final methylation or further functionalization.
Optimized Methylation and Halogenation Conditions
The methylation at the nitrogen and halogenation steps require precise control:
- Methylation is performed under inert atmosphere to avoid side reactions.
- Halogenation (bromination and fluorination) is carried out using selective reagents to ensure substitution at the 6 and 5 positions, respectively.
- Reaction temperatures are maintained between ambient and moderate heating (up to 65 °C) to drive the reactions to completion without decomposition.
- Use of continuous flow reactors and specific solvent systems has been reported to enhance yield and purity by improving reaction control and heat management.
Representative Reaction Conditions and Yields
Analytical Characterization and Purity Confirmation
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and methylation on the nitrogen.
- High-Resolution Mass Spectrometry (HRMS) verifies the molecular weight consistent with C10H7BrFNO2 (272.07 g/mol).
- Purity is often assessed by chromatographic techniques such as HPLC.
Summary Table of Key Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Molecular Formula | C10H7BrFNO2 |
| Molecular Weight | 272.07 g/mol |
| CAS Number | 1780771-87-0 |
| Key Intermediate | 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid methyl ester |
| Methylation Agent | Methyl iodide, dimethyl sulfate, or equivalents |
| Esterification Agent | (Trimethylsilyl)diazomethane |
| Typical Reaction Solvent | Methanol |
| Reaction Temperature Range | 20 °C to 65 °C |
| Yield Range | 72% to 100% depending on step |
| Purification Techniques | Repeated concentration, column chromatography |
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid, and how is purity ensured?
The synthesis typically starts with a brominated indole core, such as 6-bromo-1H-indole-3-carboxylic acid, followed by sequential functionalization. Key steps include:
- Fluorination : Electrophilic substitution using fluorinating agents (e.g., Selectfluor) under controlled pH and temperature .
- Methylation : Alkylation at the indole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization to achieve >95% purity, verified by TLC (Rf ~0.30) and NMR .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : and NMR to confirm substitution patterns and methyl/fluorine integration .
- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) to validate molecular weight (expected m/z ~287.97 [M+H]) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 6° between –COOH and indole ring) and hydrogen-bonding networks (O–H⋯O and N–H⋯O interactions) .
Q. What biological assays are commonly used to evaluate its activity?
- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) targeting enzymes like kinases or cytochrome P450 isoforms .
- Receptor Binding : Radioligand displacement studies for GPCRs or nuclear receptors .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during fluorination?
- Design of Experiments (DoE) : Vary parameters like solvent (DMF vs. DMSO), temperature (25–80°C), and fluorinating agent stoichiometry .
- Catalyst Screening : Test Cu(I) or Pd-based catalysts for regioselectivity in electrophilic substitution .
- In-line Monitoring : Use HPLC or Raman spectroscopy to track reaction progress and minimize side products .
Q. How should contradictory data between NMR and X-ray crystallography be resolved?
- Cross-Validation : Confirm sample purity via elemental analysis and HRMS to rule out impurities .
- Dynamic NMR Studies : Assess temperature-dependent shifts to identify conformational flexibility .
- Computational Modeling : Compare DFT-optimized structures with experimental X-ray data to reconcile bond angles/rotamers .
Q. What strategies enhance bioactivity via structural modifications?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO) at C-5 to modulate electron density and binding affinity .
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with hydrolysis in vivo .
- Molecular Docking : Screen substituents (e.g., –OCH, –NH) against target protein pockets (e.g., COX-2) .
Q. How can crystallization challenges be addressed for X-ray analysis?
- Solvent Optimization : Use mixed solvents (e.g., methanol/water) to slow nucleation and improve crystal quality .
- Additives : Introduce trace co-solvents (e.g., DMSO) or ions (e.g., K) to stabilize crystal lattice interactions .
- Temperature Gradients : Gradual cooling from 50°C to 4°C to grow larger, defect-free crystals .
Q. What are the key considerations for scaling up synthesis while maintaining yield?
- Exotherm Management : Use jacketed reactors with controlled cooling during methylation .
- Purification at Scale : Replace flash chromatography with centrifugal partition chromatography (CPC) for higher throughput .
- Process Analytical Technology (PAT) : Implement real-time FTIR to monitor intermediate formation and minimize batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
